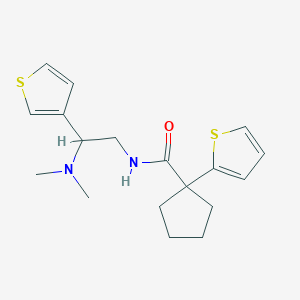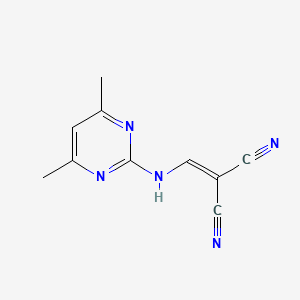
(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)methane-1,1-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)methane-1,1-dicarbonitrile, also known as DMP-2-AMDC, is a compound of interest in the scientific research community due to its potential applications in drug discovery and development. DMP-2-AMDC has been studied for its biochemical and physiological effects and its ability to be used as a tool in various laboratory experiments.
Mécanisme D'action
The mechanism of action of (((4,6-Dimethylpyrimidin-2-YL)amino)methylene)methane-1,1-dicarbonitrile is not yet fully understood. It is believed that the compound works by binding to certain proteins in the body, which then activate certain pathways or processes. It is also believed that the compound may interact with other molecules in the body, such as hormones, to produce its effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. Preliminary studies suggest that the compound may have anti-inflammatory and analgesic effects, as well as the potential to reduce the risk of certain types of cancer. In addition, the compound may also have neuroprotective effects and may be useful in treating neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)methane-1,1-dicarbonitrile has several advantages for laboratory experiments. It is relatively easy to synthesize, and the purification process can be done quickly and efficiently. In addition, the compound is stable and can be used in a wide range of laboratory experiments. The main limitation of this compound is that its mechanism of action is not yet fully understood, so further research is needed to determine its full potential.
Orientations Futures
There are several potential future directions for the study of (((4,6-Dimethylpyrimidin-2-YL)amino)methylene)methane-1,1-dicarbonitrile. Further research is needed to understand the compound’s mechanism of action and to identify its potential therapeutic applications. In addition, the compound could be studied in combination with other compounds to explore synergistic effects. Finally, the compound could be studied in animal models to further understand its biochemical and physiological effects.
Méthodes De Synthèse
(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)methane-1,1-dicarbonitrile is synthesized through a series of reactions and purification steps. The first step is the condensation reaction of 4,6-dimethylpyrimidine-2-carbaldehyde with ethyl chloroformate in the presence of piperidine. This reaction yields a mixture of two diastereomers, which are then separated by column chromatography. The pure diastereomers are then reacted with methylenebisacetonitrile in the presence of triethylamine to form this compound. The compound is then purified by recrystallization.
Applications De Recherche Scientifique
(((4,6-Dimethylpyrimidin-2-YL)amino)methylene)methane-1,1-dicarbonitrile has been used as a tool in various laboratory experiments. It has been used in drug discovery and development, as well as in the study of biochemical and physiological effects. It has also been used in the study of catalytic processes, such as the oxidation of organic compounds.
Propriétés
IUPAC Name |
2-[[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c1-7-3-8(2)15-10(14-7)13-6-9(4-11)5-12/h3,6H,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPSAKJPSLYTHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC=C(C#N)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

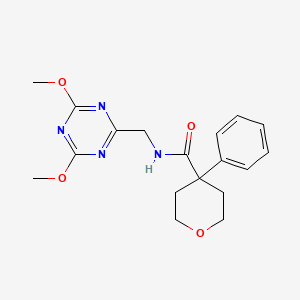
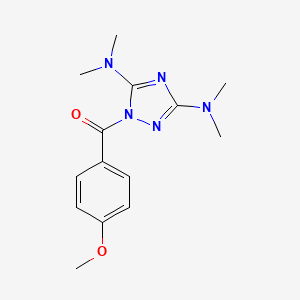
![1-[(2-Chlorophenyl)acetyl]-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2880747.png)
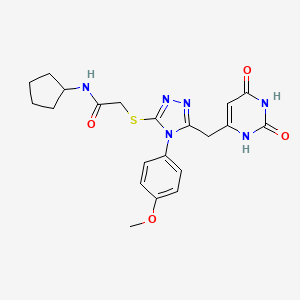
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2880749.png)
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2880750.png)

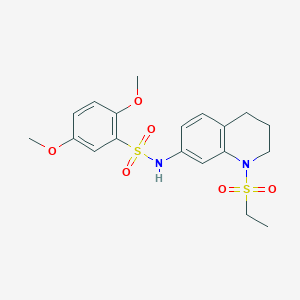
![[4-(4-Phenylpiperazin-1-yl)oxan-4-yl]methanamine](/img/structure/B2880757.png)

![1-(4-methoxybenzyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2880763.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide](/img/structure/B2880766.png)
